MY-5445
Overview
Description
Mechanism of Action
Target of Action
MY-5445 primarily targets Phosphodiesterase type 5 (PDE5) and ATP-binding cassette (ABC) transporter ABCG2 . PDE5 is an enzyme that promotes the breakdown of cyclic guanosine monophosphate (cGMP), a molecule that induces smooth muscle relaxation. ABCG2 is a protein that contributes to multidrug resistance in cancer cells by expelling various types of drugs out of the cells .
Mode of Action
This compound acts as a specific inhibitor of PDE5 , preventing the breakdown of cGMP, which leads to an increase in cGMP levels . This results in smooth muscle relaxation and vasodilation. Additionally, this compound acts as a selective modulator of ABCG2 , inhibiting its drug transport function . This action potentiates the cytotoxicity of certain anticancer drugs in ABCG2-overexpressing multidrug-resistant cancer cells .
Biochemical Pathways
The inhibition of PDE5 by this compound leads to an increase in cGMP levels, which activates protein kinase G (PKG). PKG then phosphorylates multiple targets, leading to smooth muscle relaxation and vasodilation . On the other hand, the modulation of ABCG2 by this compound affects the efflux of various anticancer drugs, thereby enhancing their cytotoxic effects on multidrug-resistant cancer cells .
Result of Action
The inhibition of PDE5 by this compound can lead to vasodilation and potential therapeutic effects in conditions like erectile dysfunction and pulmonary hypertension . The modulation of ABCG2 can resensitize multidrug-resistant cancer cells to chemotherapeutic drugs, potentially enhancing their efficacy .
Biochemical Analysis
Biochemical Properties
MY-5445 plays a crucial role in biochemical reactions by inhibiting PDE5, an enzyme responsible for the hydrolysis of cyclic GMP (cGMP). By inhibiting PDE5, this compound increases the levels of cGMP within cells, which in turn affects various physiological processes. This compound also interacts with ATP-binding cassette (ABC) transporter ABCG2, modulating its function and exhibiting anti-proliferative effects . Additionally, this compound inhibits human platelet aggregation by increasing cGMP content, providing a useful probe for elucidating the role of cGMP in platelet aggregation .
Cellular Effects
This compound has been shown to influence various cellular processes. It potentiates drug-induced apoptosis in ABCG2-overexpressing multidrug-resistant cancer cells, resensitizing these cells to chemotherapeutic drugs . This compound also enhances drug-induced apoptosis in ABCG2-overexpressing cancer cells by increasing the ATPase activity of ABCG2 and binding to its substrate-binding pocket . Furthermore, this compound inhibits human platelet aggregation, which is crucial for understanding its role in cellular signaling pathways and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting PDE5 with a Ki value of 1.3 μM . This inhibition leads to an increase in cGMP levels, which affects various downstream signaling pathways. This compound also modulates the function of ABCG2 by stimulating its ATPase activity and binding to its substrate-binding pocket . This interaction enhances the cytotoxicity of ABCG2 substrate drugs in multidrug-resistant cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. This compound has been shown to produce significant relief of mechanical hypersensitivity in animal models when administered intraperitoneally at doses of 0.5-3 mg/kg twice a day for 15 days .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At doses of 0.5-3 mg/kg administered intraperitoneally twice a day for 15 days, this compound alleviated cuff-induced allodynia in C57BL/6J male mice .
Metabolic Pathways
This compound is involved in metabolic pathways that include the inhibition of PDE5 and modulation of ABCG2 . By increasing cGMP levels, this compound affects various metabolic processes and influences the levels of metabolites within cells . The interaction with enzymes and cofactors in these pathways is crucial for understanding the compound’s overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound selectively modulates the function of ABCG2, affecting its localization and accumulation within cells . This interaction is essential for understanding how this compound exerts its effects on cellular function and distribution .
Subcellular Localization
The subcellular localization of this compound is tied to its activity and function. This compound interacts with specific targeting signals and post-translational modifications that direct it to particular compartments or organelles within the cell . Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its overall mechanism of action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MY-5445 involves the reaction of 3-chloroaniline with 4-phenylphthalazin-1-amine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to achieve the desired level of purity .
Chemical Reactions Analysis
Types of Reactions
MY-5445 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
MY-5445 has a wide range of scientific research applications, including:
Chemistry: Used as a probe to study the role of cyclic guanosine monophosphate in various chemical processes.
Industry: Utilized in the development of new therapeutic agents targeting phosphodiesterase type 5
Comparison with Similar Compounds
Similar Compounds
Vatalanib: A structurally related angiogenesis inhibitor.
Sildenafil: Another phosphodiesterase type 5 inhibitor with similar inhibitory effects on cyclic guanosine monophosphate phosphodiesterase.
Uniqueness
MY-5445 is unique in its selective modulation of ATP-binding cassette transporter G2, which makes it particularly valuable in research focused on overcoming multidrug resistance in cancer cells. Unlike other phosphodiesterase type 5 inhibitors, this compound has shown specific effects in reversing multidrug resistance, making it a promising candidate for combination therapy in cancer treatment .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-phenylphthalazin-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-15-9-6-10-16(13-15)22-20-18-12-5-4-11-17(18)19(23-24-20)14-7-2-1-3-8-14/h1-13H,(H,22,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHQLKSLMFIHBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70229009 | |
Record name | MY 5445 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78351-75-4 | |
Record name | N-(3-Chlorophenyl)-4-phenyl-1-phthalazinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78351-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | MY 5445 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078351754 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MY 5445 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70229009 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3-Chlorophenylamino)-4-phenylphthalazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MY-5445 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8CSS73B6A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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